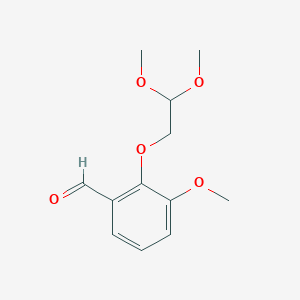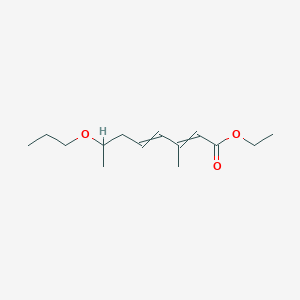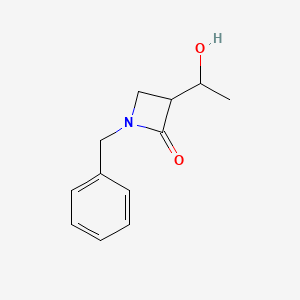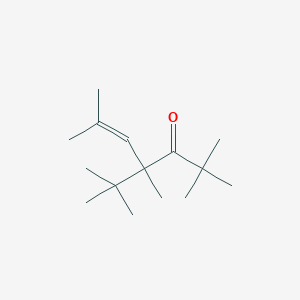![molecular formula C17H25NOSi B14390752 1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine CAS No. 89813-16-1](/img/structure/B14390752.png)
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a dimethyl(phenyl)silyl group and a but-2-yn-1-yl group
Méthodes De Préparation
The synthesis of 1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, dimethyl(phenyl)silyl chloride, and but-2-yn-1-ol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of but-2-yn-1-ol with dimethyl(phenyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and selectivity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine can be compared with other similar compounds:
Propriétés
Numéro CAS |
89813-16-1 |
|---|---|
Formule moléculaire |
C17H25NOSi |
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
dimethyl-phenyl-(4-piperidin-1-ylbut-2-ynoxy)silane |
InChI |
InChI=1S/C17H25NOSi/c1-20(2,17-11-5-3-6-12-17)19-16-10-9-15-18-13-7-4-8-14-18/h3,5-6,11-12H,4,7-8,13-16H2,1-2H3 |
Clé InChI |
XNOBZFXLUNADPB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)OCC#CCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
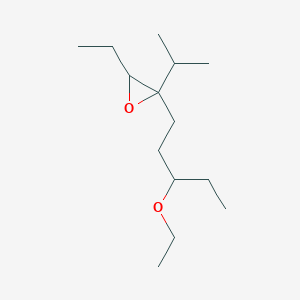
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

